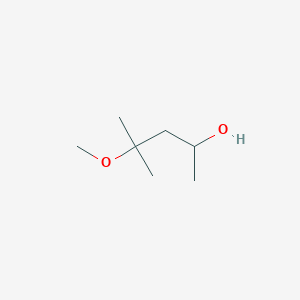

4-Methoxy-4-methyl-2-pentanol

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-Methoxy-4-methyl-2-pentanol, such as derivatives of pentane-2,4-dione and methanol–pentanol mixtures, has been explored using various chemical reactions. These syntheses often involve the reaction of methanol with different precursors under the action of acid catalysts to form the desired products (Zakharkin & Zhigareva, 2010). Additionally, the conversion of lignocellulosic derived gamma-valerolactone into methyl 4-methoxypentanoate showcases a potential pathway for synthesizing related compounds (Li et al., 2015).

Molecular Structure Analysis

Studies on molecular structures related to 4-Methoxy-4-methyl-2-pentanol, such as the molecular structure of 3-(ortho-methoxyphenylthio) pentane-2,4-dione and its derivatives, have been performed using Density Functional Theory (DFT) calculations. These studies provide insights into the optimized geometry, vibrational frequencies, and electron delocalization within the compounds (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

Chemical Reactions and Properties

The chemical reactions of 4-Methoxy-4-methyl-2-pentanol and its analogs involve various transformations, including cyclization, isomerization, and oxidation processes. For instance, the gas-phase reactions of OH radicals with 2,4-dimethyl-2-pentanol have shown the formation of several reaction products, indicating the compound's reactive nature and potential for diverse chemical transformations (Atkinson & Aschmann, 1995).

Physical Properties Analysis

The physical properties of compounds related to 4-Methoxy-4-methyl-2-pentanol, such as their crystallinity, molecular mass, and synthesis conditions, can vary significantly. Studies on polyhydroxyalkanoates synthesized from methanol and pentanol mixtures have shown that these polymers possess high levels of crystallinity, indicating that similar structural properties might be expected from 4-Methoxy-4-methyl-2-pentanol derivatives (Galuzina et al., 2015).

Scientific Research Applications

Fragrance Material Review : A review by McGinty et al. (2010) discusses 4-Methyl-2-pentanol as a fragrance ingredient, examining its toxicological and dermatological properties.

Entrainers in Chemical Separation : Matsuda et al. (2011) investigated 4-methyl-2-pentanone as an entrainer for the separation of methanol and dimethyl carbonate, suggesting its potential use in extractive distillation processes. This study is relevant as it explores the properties of a compound structurally related to 4-Methoxy-4-methyl-2-pentanol (Matsuda et al., 2011).

Microbial Synthesis of Pentanol Isomers : Cann and Liao (2009) examined the microbial production of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol. This research is indirectly related to 4-Methoxy-4-methyl-2-pentanol as it explores the synthesis of similar compounds (Cann & Liao, 2009).

Stereochemical Studies : Novak and colleagues (2001) studied the stereochemistry of 5-Methoxy-2-pentanol, providing insights into the stereochemical behaviors of related compounds (Novak, 2001).

Reactions with Alkoxytetrahydrofurans : Polivin et al. (1992) investigated the reaction of 2-methoxytetrahydrofuran with ethylmagnesium bromide, forming compounds like 4-methoxy-1-hexanol and 4-ethoxy-1-pentanol. This research is relevant for understanding the chemical reactivity of ethers, including 4-Methoxy-4-methyl-2-pentanol (Polivin et al., 1992).

Synthesis and Ring Opening Reactions : Maas et al. (2004) discussed the synthesis and ring-opening reactions of a 2-silabicyclo[2.1.0]pentane, which is indirectly related to the study of 4-Methoxy-4-methyl-2-pentanol (Maas et al., 2004).

Oxidation of Olefins : Hamed and Henry (1997) explored the oxidation of 3-penten-2-ol with Pd(II) using nucleophiles like methoxyl, leading to β-substituted ketones. This study provides insights into the oxidation processes of compounds structurally similar to 4-Methoxy-4-methyl-2-pentanol (Hamed & Henry, 1997).

Pharmaceutical Synthesis : Matarrese et al. (1997) synthesized a radioligand for serotonin uptake sites, involving 5-Methoxy-1-pentanone, demonstrating the pharmaceutical application potential of related compounds (Matarrese et al., 1997).

Safety And Hazards

The safety data sheet for 4-Methoxy-4-methyl-2-pentanol indicates that it may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of inhalation, the victim should be moved to fresh air . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . If ingested, the mouth should be rinsed with water .

properties

IUPAC Name |

4-methoxy-4-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(8)5-7(2,3)9-4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSLSFZIEVFEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930970 | |

| Record name | 4-Methoxy-4-methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4-methyl-2-pentanol | |

CAS RN |

141-73-1 | |

| Record name | 4-Methoxy-4-methyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanol, 4-methoxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-4-methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.